molecular formula C5H5NS B010438 4-Mercaptopyridine CAS No. 19829-29-9

4-Mercaptopyridine

Cat. No.: B010438
CAS No.: 19829-29-9
M. Wt: 111.17 g/mol
InChI Key: FHTDDANQIMVWKZ-UHFFFAOYSA-N
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Description

4-Mercaptopyridine is an organosulfur compound with the molecular formula C5H5NS. It is a derivative of pyridine, where a thiol group (-SH) is attached to the fourth carbon of the pyridine ring. This compound is known for its yellow to light yellow crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptopyridine can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium sulfide in an alcohol medium . Another method includes the crystallization of this compound with thiourea, where specific amounts of substrates are weighed and transferred to a crystallizing dish .

Industrial Production Methods: In industrial settings, this compound is purified by dissolving it in boiling water, filtering, and precipitating it by adding aqueous sodium hydroxide to adjust the pH. The precipitate is then dissolved in ethanol, evaporated to dryness, and crystallized from boiling ethanol to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sensing Applications

1.1 Heavy Metal Detection

4-Mercaptopyridine has been extensively studied for its ability to detect heavy metals, particularly mercury (Hg²⁺). A sensor developed using 4-MPY modified on a gold electrode demonstrated high sensitivity and selectivity for Hg²⁺ ions. The sensor operates through differential pulse voltammetry and electrochemical impedance spectroscopy, achieving a detection range from 0.01 µg/L to 500 µg/L and a limit of detection as low as 0.002 µg/L. The chelating mechanism involves coordination between the nitrogen atom of the pyridine moiety and Hg²⁺, enhancing the sensor's performance in real water samples, such as tap and pond water .

1.2 Surface-Enhanced Raman Scattering (SERS)

4-MPY is also utilized in SERS applications due to its ability to enhance Raman signals when adsorbed on metallic surfaces. Studies have shown that 4-MPY can be effectively adsorbed onto silver nanoparticles or titanium dioxide nanofibers, significantly improving the sensitivity of detection methods for various analytes, including arsenic ions (As³⁺) and other environmental pollutants .

Nanotechnology Applications

2.1 Nanomaterials Development

This compound serves as a functionalizing agent in the synthesis of various nanomaterials. For instance, it has been used to modify gold nanoparticles (AuNPs), enhancing their stability and biocompatibility for biomedical applications. The incorporation of 4-MPY into nanofibers has been shown to improve the robustness of these materials in detecting abscisic acid, a plant hormone critical for stress responses .

2.2 Targeted Drug Delivery

In drug delivery systems, 4-MPY has been explored for its ability to facilitate the targeted delivery of therapeutic agents. By functionalizing nanoparticles with 4-MPY, researchers have developed systems that can selectively deliver drugs to specific cells or tissues, thereby increasing therapeutic efficacy while minimizing side effects .

Case Studies

Study Application Findings
MDPI StudyHg²⁺ DetectionDeveloped a sensor with a low LOD (0.002 µg/L) using 4-MPY on Au electrodes; validated in real water samples .
ACS PublicationsSERS EnhancementDemonstrated significant enhancement of Raman signals for analytes when using 4-MPY-modified substrates .
PubMed ResearchNanofiber SensorsCreated robust nanofibers incorporating 4-MPY for sensitive abscisic acid detection .

Mechanism of Action

The mechanism of action of 4-mercaptopyridine involves its ability to form stable complexes with metal ions. For example, in the detection of mercury ions, this compound coordinates with mercury ions via the nitrogen of the pyridine moiety, forming a stable complex that changes the electrochemical activity of the sensor surface . This specific binding capability allows for high selectivity and sensitivity in detecting trace amounts of mercury ions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding capabilities with metal ions, particularly mercury ions. This property makes it highly valuable in the development of sensors for environmental and clinical applications .

Biological Activity

4-Mercaptopyridine (4-MPy) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a thiol (-SH) group. This unique structure imparts significant reactivity, making it useful in various chemical and biological applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that 4-MPy exhibits antimicrobial activity against various pathogens. A study demonstrated that 4-MPy showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli . The mechanism involves the disruption of bacterial cell membranes, leading to cell death.

2. Heavy Metal Ion Detection

This compound has been utilized in sensor technology for detecting heavy metal ions, particularly mercury (Hg²⁺). A recent study developed a 4-MPy-modified sensor that demonstrated high selectivity for Hg²⁺ ions with a detection limit as low as 0.002 μg/L . The sensor operates through a chelation mechanism, where Hg²⁺ binds to the nitrogen atom of the pyridine ring, altering the electrochemical properties of the sensor surface.

3. Antioxidant Activity

4-MPy has also shown potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Chelation: The thiol group in 4-MPy allows it to form stable complexes with metal ions, enhancing its utility in environmental sensing and bioremediation.
  • Membrane Disruption: Its interaction with microbial membranes leads to increased permeability and eventual cell lysis.
  • Antioxidative Mechanism: The ability to donate electrons helps neutralize free radicals, thus mitigating oxidative damage.

Case Studies

Case Study 1: Sensor Development for Mercury Detection

A study published in MDPI highlighted the development of a 4-MPy-modified gold electrode sensor capable of detecting trace amounts of Hg²⁺ in water samples. The sensor's performance was validated through tests on tap water and pond water, demonstrating recoveries between 92% and 118% . This case exemplifies the practical application of 4-MPy in environmental monitoring.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial effects of 4-MPy against various bacterial strains. The results indicated significant inhibition zones around the 4-MPy-treated areas compared to controls, confirming its potential as an antimicrobial agent .

Research Findings Summary

Property Finding Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Heavy Metal DetectionSelective sensor for Hg²⁺ with LOD of 0.002 μg/L
Antioxidant ActivityScavenges free radicals; reduces oxidative stress

Properties

IUPAC Name

1H-pyridine-4-thione
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InChI

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTDDANQIMVWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878773
Record name 4(1H)-PYRIDINETHIONE
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Molecular Weight

111.17 g/mol
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Mercaptopyridine
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CAS No.

19829-29-9, 4556-23-4
Record name 4(1H)-Pyridinethione
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Record name 4-Thiopyridine
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Record name 4(1H)-PYRIDINETHIONE
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Record name Pyridine-4-thiol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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